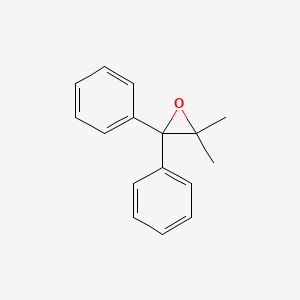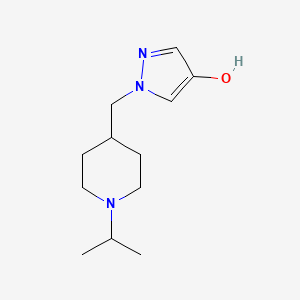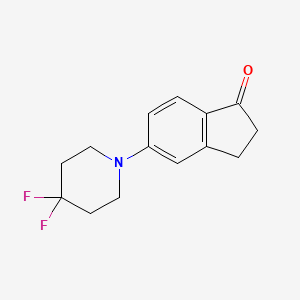
2,2-Dimethyl-3,3-diphenyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3,3-diphenyloxirane is an organic compound with the molecular formula C16H16O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of two methyl groups and two phenyl groups attached to the oxirane ring, making it a highly substituted and sterically hindered molecule .
Preparation Methods
The synthesis of 2,2-Dimethyl-3,3-diphenyloxirane can be achieved through several methods. One common approach involves the reaction of 2,2-dimethyl-1,3-diphenylpropan-1-one with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. This reaction leads to the formation of the oxirane ring through an epoxidation process .
Chemical Reactions Analysis
2,2-Dimethyl-3,3-diphenyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common reagents used in these reactions include strong acids, bases, and reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,2-Dimethyl-3,3-diphenyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving epoxides.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3,3-diphenyloxirane exerts its effects involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
2,2-Dimethyl-3,3-diphenyloxirane can be compared to other oxiranes, such as 2,3-dimethyloxirane and 2,3-diphenyloxirane. While these compounds share the oxirane ring structure, they differ in the substituents attached to the ring. The presence of both methyl and phenyl groups in this compound makes it unique in terms of steric hindrance and reactivity .
Similar compounds include:
- 2,3-Dimethyloxirane
- 2,3-Diphenyloxirane
- 2,2-Dimethyl-3,3-diphenyl-oxirane .
Properties
CAS No. |
60227-39-6 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2,2-dimethyl-3,3-diphenyloxirane |
InChI |
InChI=1S/C16H16O/c1-15(2)16(17-15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
WYQZQKVQBQLNDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12080930.png)
![2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate](/img/structure/B12080935.png)
![[2-((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-ethoxy]-acetic acid](/img/structure/B12080940.png)

![3-Bromo-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12080953.png)

![[1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)-](/img/structure/B12080960.png)

![N-[(3-fluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080969.png)

![1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12080991.png)



